molecular formula C13H17IN2O2 B2598244 tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1033706-36-3

tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B2598244
CAS No.: 1033706-36-3
M. Wt: 360.195
InChI Key: NTMYFJUEICGLAI-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a halogenated naphthyridine derivative featuring a tert-butyl carbamate group at the 6-position and an iodine substituent at the 3-position of the bicyclic ring system. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig reactions), where the iodine atom acts as a superior leaving group compared to lighter halogens like chlorine or bromine . Its rigid naphthyridine scaffold enhances structural diversity in drug discovery, enabling the development of kinase inhibitors, antiviral agents, and Hsp90 modulators .

Properties

IUPAC Name

tert-butyl 3-iodo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMYFJUEICGLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiols can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl-substituted 7,8-dihydro-1,6-naphthyridine carboxylates vary significantly based on substituents at the 3-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of tert-Butyl 7,8-Dihydro-1,6-naphthyridine-6(5H)-carboxylate Derivatives

Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield/Purity Key Applications Stability/Storage Reference
3-Iodo C₁₃H₁₇IN₂O₂ 368.19 (calculated) Not reported Cross-coupling reactions, drug intermediates Likely light-sensitive
3-Chloro C₁₃H₁₇ClN₂O₂ 268.74 High purity (specified) Medicinal chemistry intermediates Stable at RT
3-Bromo C₁₃H₁₇BrN₂O₂ 313.19 99% (industrial grade) Cross-coupling, agrochemicals Room temperature storage
3-Nitro C₁₃H₁₇N₃O₄ 279.29 95% purity Nitro-reduction to amines Hygroscopic; dry storage
3-Formyl C₁₄H₁₈N₂O₃ 262.30 Discontinued Aldol condensations, Schiff base formation Sensitive to oxidation
2-Chloro-4-methyl C₁₄H₁₉ClN₂O₂ 282.76 Available on request Targeted kinase inhibitors Stable under inert atmosphere

Key Findings:

Reactivity in Cross-Coupling :

  • The 3-iodo derivative exhibits enhanced reactivity in palladium-catalyzed reactions due to iodine’s superior leaving group ability compared to bromo or chloro analogs .
  • Bromo-substituted compounds (e.g., MFCD07778591) are widely used in industrial settings due to their balance of reactivity and stability .

Synthetic Accessibility: Chloro and nitro derivatives are synthesized in higher yields (e.g., 94% for tert-butyl 5-carbamoyl-2-methoxy analog in ) compared to cyano/thioxo variants (14.4% yield for compound 4b in ) . The formyl derivative (CAS 1196147-67-7) is discontinued, likely due to challenges in stabilizing the aldehyde group during storage .

Pharmaceutical Utility: Nitro groups serve as precursors for amine functionalities via reduction, critical in constructing bioactive molecules like retinoid receptor modulators . Methyl-chloro derivatives (e.g., 1421254-01-4) are tailored for kinase inhibition, leveraging steric and electronic effects for target binding .

Stability and Handling :

  • Chloro and bromo analogs are stable at room temperature, whereas nitro and formyl derivatives require dry, inert conditions to prevent degradation .
  • Iodo compounds may demand light-sensitive storage to avoid decomposition, though explicit data is lacking in the evidence.

Biological Activity

tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS Number: 1033706-36-3) is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-tumor and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

PropertyValue
Molecular FormulaC13H17IN2O2
Molecular Weight360.19 g/mol
LogP2.52
Rotatable Bonds2
Purity≥95%

Research indicates that compounds similar to tert-butyl 3-iodo-7,8-dihydro-1,6-naphthyridine derivatives may exert their biological effects through the inhibition of specific signaling pathways involved in tumorigenesis. Notably, these compounds have shown selective inhibition of Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b, which are implicated in various cancers and inflammatory diseases .

Anti-Tumor Activity

Recent studies have demonstrated that this compound exhibits significant anti-tumor properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the downregulation of pro-survival signaling pathways, leading to enhanced sensitivity to chemotherapeutic agents .

Anti-inflammatory Effects

In addition to its anti-tumor activity, this compound has also been evaluated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers in conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit leukocyte migration and cytokine production suggests a potential therapeutic role in managing chronic inflammatory conditions .

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of tert-butyl 3-iodo-7,8-dihydro-1,6-naphthyridine on breast cancer cell lines.
    • Findings : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against MCF-7 and MDA-MB-231 cells. Apoptotic assays confirmed that the compound induces apoptosis through caspase activation.
  • Animal Model for Inflammation :
    • Objective : To assess the anti-inflammatory effects in a carrageenan-induced paw edema model.
    • Findings : Administration of the compound significantly reduced paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

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